Product packaging for 5-Methyl-1-indanone(Cat. No.:CAS No. 4593-38-8)

5-Methyl-1-indanone

Cat. No.: B1336591
CAS No.: 4593-38-8
M. Wt: 146.19 g/mol
InChI Key: KBHCTNGQJOEDDC-UHFFFAOYSA-N
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Description

Historical Context of 1-Indanone (B140024) Derivatives in Synthesis and Applications

The exploration of 1-indanone and its derivatives dates back to the early 20th century, with initial publications on their preparation appearing in the 1920s. beilstein-journals.orgnih.gov Since then, the field has expanded significantly, with a vast number of synthetic methods being developed. beilstein-journals.orgnih.gov These methods often involve reactions such as intramolecular Friedel-Crafts acylation, Nazarov cyclization, and Diels-Alder reactions, utilizing a variety of starting materials like carboxylic acids, esters, and alkynes. beilstein-journals.orgnih.gov

The sustained interest in 1-indanone derivatives stems from their broad spectrum of biological activities and applications. beilstein-journals.orgresearchgate.net They have been extensively studied and have shown potential as antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer agents. beilstein-journals.orgnih.gov Furthermore, their utility extends to agriculture as insecticides, fungicides, and herbicides. beilstein-journals.orgnih.gov A notable example of a drug featuring the indanone core is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. researchgate.net

Significance of the Indanone Scaffold in Organic Chemistry

The indanone scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent presence in pharmacologically active compounds. researchgate.netresearchgate.net This bicyclic system, consisting of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, serves as a versatile and crucial building block in organic synthesis. evitachem.comresearchgate.netontosight.ai Its structural framework allows for the synthesis of a wide array of complex molecules and fused- and spiro-scaffolds. researchgate.netrsc.org

The reactivity of the indanone core, particularly the ketone functional group and the adjacent methylene (B1212753) groups, allows for various chemical modifications. encyclopedia.pub This adaptability makes it an important intermediate for creating diverse molecular architectures found in numerous natural products and synthetic bioactive molecules. rsc.orgontosight.ai The development of new synthetic methodologies targeting the indanone framework remains an active area of research, aiming to construct these valuable structures efficiently and selectively. chinesechemsoc.orgorganic-chemistry.org

Research Landscape of Methyl-Substituted Indanones

The introduction of a methyl group to the indanone scaffold, creating methyl-substituted indanones, has been a specific focus of research to explore how this modification impacts the molecule's properties and activity. mdpi.com Studies have investigated the synthesis and biological relevance of various methyl-indanone isomers. For instance, research has shown that methyl substituents on the benzene ring can influence the biological response of certain receptors. frontiersin.org

Energetic studies have been conducted on methyl-indanones to understand the thermodynamic effects of the methyl group. mdpi.com For example, the presence of a methyl group has been shown to decrease the gas-phase enthalpy of formation by approximately 35 kJ·mol⁻¹. mdpi.comresearchgate.net Synthetic strategies have also been developed specifically for 2-substituted 1-indanones, highlighting the importance of precise substitution on the indanone core. orgsyn.org The research on methyl-substituted indanones, like 5-Methyl-1-indanone, contributes to a deeper understanding of structure-activity relationships within this important class of compounds. frontiersin.orgnih.gov

Compound Properties

PropertyValueSource
Molecular FormulaC10H10O evitachem.comontosight.ainih.gov
Molecular Weight146.19 g/mol evitachem.com
CAS Number4593-38-8 evitachem.comontosight.ai
AppearanceWhite or off-white solid ontosight.ai
Melting Point69-73 °C
Boiling Point262.4±25.0 °C at 760 mmHg evitachem.com
Density1.1±0.1 g/cm3 evitachem.com

Spectroscopic Data Summary

Spectroscopy TypeDescription
13C NMRSpectra available. nih.gov
17O NMRSpectra available. nih.gov
GC-MSMass spectrometry data available. nih.gov
IRVapor phase IR spectra available. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B1336591 5-Methyl-1-indanone CAS No. 4593-38-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2,3-dihydroinden-1-one
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InChI

InChI=1S/C10H10O/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHCTNGQJOEDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435941
Record name 5-METHYL-1-INDANONE
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4593-38-8
Record name 5-Methyl-1-indanone
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Record name 5-METHYL-1-INDANONE
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Record name 5-Methyl-1-indanone
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Record name 5-METHYL-1-INDANONE
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Synthetic Methodologies for 5 Methyl 1 Indanone and Its Derivatives

Traditional Synthetic Routes to 1-Indanones

The synthesis of 1-indanones, a key structural motif in many biologically active compounds, has been extensively studied. Traditional methods for constructing the indanone framework primarily rely on cyclization reactions that form the five-membered ring fused to a benzene (B151609) ring. These methods include Friedel-Crafts acylation, Nazarov cyclization, and various cyclizations involving carboxylic acids and their derivatives. d-nb.info

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a cornerstone in the synthesis of 1-indanones, including 5-Methyl-1-indanone. d-nb.infoevitachem.combeilstein-journals.org This approach generally involves the intramolecular cyclization of a suitable precursor, driven by a Lewis acid or superacid catalyst. nih.gov The reaction is a powerful tool for forming the carbon-carbon bond that closes the cyclopentanone (B42830) ring onto the aromatic nucleus. sigmaaldrich.com

A prevalent and direct method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. nih.gov The direct cyclization of 3-arylpropionic acids is often preferred from an environmental standpoint as it produces water as the only byproduct, though it can be more challenging than using the more reactive acid chlorides. nih.gov The "two-step" process, which involves converting the carboxylic acid to an acid chloride with reagents like thionyl chloride before cyclization, often proceeds with higher efficiency. beilstein-journals.orgnih.gov

For instance, the synthesis of 4-chloro-1-indanone (B82819) has been achieved by refluxing the corresponding acid chloride in the presence of aluminum chloride in dichloromethane. ajol.info Similarly, fluorinated 1-indanones have been prepared through intramolecular Friedel-Crafts acylation of the respective acid chlorides using aluminum chloride in dichloromethane. beilstein-journals.orgnih.gov This general strategy is broadly applicable to a variety of substituted 3-arylpropionic acids and chlorides to yield the corresponding indanones. nih.gov

The choice of catalyst in Friedel-Crafts acylation significantly impacts the reaction's yield and selectivity.

Aluminum Chloride (AlCl₃): A classic and potent Lewis acid, AlCl₃ is frequently used to promote the cyclization of both 3-arylpropionic acid chlorides and, in some cases, the acids themselves. beilstein-journals.orggoogle.com It facilitates the formation of the key acylium ion intermediate necessary for the electrophilic aromatic substitution. sigmaaldrich.com For example, AlCl₃ has been used in the synthesis of 2,2-dialkyl-1-indanones from the corresponding acid chlorides and in the preparation of 5-hydroxy-1-indanone (B188539) from 5-methoxy-1-indanone. google.comchemicalbook.com It is also effective in promoting Beckmann rearrangements of 1-indanone (B140024) oxime derivatives. researchgate.net

Zinc Bromide (ZnBr₂): Zinc bromide is another Lewis acid that can catalyze the formation of 1-indanones. beilstein-journals.org While perhaps less common than AlCl₃ for this specific transformation, it is known to be effective in various organic reactions, including promoting conjugate addition-cyclization reactions. acs.org In some contexts, Lewis acids like ZnBr₂ can be used in conjunction with other reagents to achieve specific halogenations of the indanone core. mdpi.com

Nafion-H: This perfluorinated resin-sulfonic acid is a solid, superacid catalyst that offers a greener alternative to traditional Lewis acids. google.comwikipedia.org It is reusable and avoids the generation of large amounts of acidic waste. google.compatsnap.com Nafion-H has been successfully used to catalyze the intramolecular acylation of 3-phenylpropionic acid chloride, affording 1-indanone in high yield. beilstein-journals.orgresearchgate.net However, its effectiveness can be limited in some cases, with one report noting only a 5% yield for a particular intramolecular acylation to produce 1-indanone. google.compatsnap.com The efficiency of Nafion-H can be influenced by the solvent system, with its catalytic activity sometimes being diminished if the substrate cannot access the catalytic sites within the polymer matrix. researchgate.net

Table 1: Comparison of Catalysts in 1-Indanone Synthesis

Catalyst Precursor Type Advantages Disadvantages
AlCl₃ Acid Chlorides, Carboxylic Acids High reactivity, widely applicable beilstein-journals.orggoogle.com Stoichiometric amounts often needed, generates corrosive waste nih.gov
ZnBr₂ Acid Chlorides Milder alternative to AlCl₃ beilstein-journals.org May be less effective than stronger Lewis acids rsc.org

| Nafion-H | Acid Chlorides, Carboxylic Acids | Reusable, environmentally benign google.comwikipedia.org | Variable yields, potential for low reactivity google.compatsnap.comresearchgate.net |

Intramolecular Friedel-Crafts Cyclization of 3-Arylpropionic Acids and Chlorides

Nazarov Cyclization Approaches

The Nazarov cyclization is another significant method for synthesizing 1-indanones. d-nb.info This reaction involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone (or a precursor that generates one in situ) to form a cyclopentenyl cation, which then rearranges to the indanone product. preprints.org Chalcones, which are α,β-unsaturated ketones, are common starting materials for Nazarov cyclizations leading to indanones. beilstein-journals.org For example, a chalcone (B49325) can be treated with trifluoroacetic acid to induce cyclization and form a 1-indanone. beilstein-journals.org Microwave irradiation has been shown to significantly shorten the reaction times for these cyclizations compared to conventional heating. beilstein-journals.orgpreprints.org This method is particularly useful for creating substituted indanones that might be difficult to access through other routes. preprints.org

Cyclization of Unsaturated Ketones with Acid Chlorides

The reaction between unsaturated ketones and acid chlorides represents a historical route to 1-indanones, first described in 1927. beilstein-journals.orgnih.gov This method involves the formation of a dicationic intermediate that subsequently cyclizes to the indanone ring system. While a foundational method, it has been largely refined and in some cases superseded by more efficient and selective modern techniques.

Use of Carboxylic Acids, Esters, and Diesters as Starting Materials

Beyond the direct cyclization of 3-arylpropionic acids, other carboxylic acid derivatives serve as versatile starting materials for 1-indanone synthesis. d-nb.infobeilstein-journals.org

Carboxylic Acids: Polyphosphoric acid (PPA) is a common reagent for the direct cyclization of 3-arylpropionic acids. d-nb.info The concentration of P₂O₅ in the PPA can influence the regioselectivity of the cyclization, allowing for the targeted synthesis of specific isomers. d-nb.info Other superacids like triflic acid have also been employed. researchgate.net In some cases, dicarboxylic acids can be converted to their diacid chlorides and then cyclized using a Lewis acid like AlCl₃ to form the indanone ring. nih.gov

Esters and Diesters: The use of esters instead of free carboxylic acids in the presence of phosphoric acid and phosphorus pentoxide can lead to equally good or even better yields of 1-indanones. beilstein-journals.orgnih.govresearchgate.net Transition metal-catalyzed carbonylative cyclization of certain esters can also produce 1-indanones efficiently. beilstein-journals.orgnih.gov Furthermore, diesters, such as diethyl malonate derivatives, can be used. For instance, reacting a substituted benzyl (B1604629) halide with a malonate, followed by treatment with a phosphoric acid-containing compound, can accomplish hydrolysis, decarboxylation, and cyclization in a single step to yield the desired indanone. google.com A mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate and methanesulfonic acid, when heated, produces 5,7-dimethoxy-1-indanone in excellent yield. nih.gov

Table 2: Summary of Starting Materials and Key Reagents

Starting Material Key Reagent(s) Product Type Reference
3-Arylpropionic Acid Polyphosphoric Acid (PPA) Substituted 1-Indanones d-nb.info
3-Arylpropionyl Chloride AlCl₃ Substituted 1-Indanones beilstein-journals.orgnih.gov
Chalcone (α,β-unsaturated ketone) Trifluoroacetic Acid (TFA) Substituted 1-Indanones beilstein-journals.org
Substituted Benzyl Halide & Malonate Phosphoric Acid Compound Substituted 1-Indanones google.com
Diethyl Malonate Derivative Methanesulfonic Acid Dimethoxy-1-indanone nih.gov
Cyclic Esters in 1-Indanone Synthesis

The use of cyclic esters, such as β-propiolactone, represents a viable method for the synthesis of the 1-indanone core. In a notable example, the reaction of β-propiolactone with aluminum chloride in benzene yields 1-indanone. The order of addition of the reagents has been shown to significantly impact the reaction's efficiency. When β-propiolactone is added to a mixture of aluminum chloride and benzene, a yield of 80% can be achieved. nih.govbeilstein-journals.org However, reversing the addition, where aluminum chloride is added to the lactone in benzene, results in a substantially lower yield of 30%. nih.govbeilstein-journals.org

Photochemical Synthesis and Byproduct Formation

Irradiation of certain esters can lead to the formation of indanone derivatives, often as a byproduct of a primary photochemical reaction. For instance, the irradiation of 2,5-dimethylphenacyl (DMP) esters in solvents like benzene or cyclohexane (B81311) primarily yields free carboxylic acids (85–95%). nih.govresearchgate.net Alongside the main product, 6-methyl-1-indanone (B1306188) is formed as a byproduct with yields ranging from 5-15%. nih.govresearchgate.net This photochemical process is initiated by an efficient photoenolization. acs.orgresearchgate.net

When the irradiation is carried out in a nucleophilic solvent such as methanol (B129727), the product distribution changes. In addition to 6-methyl-1-indanone and the free carboxylic acid, 2-(methoxymethyl)-5-methylacetophenone is also formed. nih.govacs.orgresearchgate.net The quantum yields for the photorelease of the 2,5-dimethylphenacyl group are higher in nonpolar solvents (approximately 0.2) compared to methanol (approximately 0.1). researchgate.netacs.orgresearchgate.net A novel and rapid photochemical synthesis of 6-methyl-1-indanone has been developed based on an intramolecular hydrogen transfer and enolization under UV irradiation, highlighting the efficiency and mild conditions of this approach.

Advanced and Non-Conventional Synthetic Methodologies

Transition-Metal-Catalyzed Reactions

Rhodium catalysts have proven effective in the synthesis of complex cyclic systems through C-C bond activation. A rhodium-catalyzed [5+2] cycloaddition between 1-indanones and internal alkynes has been developed, providing access to benzocycloheptenones. nih.gov This reaction proceeds through the activation of a less strained C-C bond and is facilitated by a strongly σ-donating N-heterocyclic carbene (NHC) ligand and a temporary directing group. nih.gov The method is tolerant of a wide array of functional groups. nih.gov

Furthermore, rhodium-catalyzed decarbonylative cycloadditions of 1H-indene-1,2,3-triones with alkynes offer a one-step preparation of indenone derivatives. rsc.org This process involves the direct activation of C-C bonds in ketones without the need for auxiliary groups. rsc.org Rhodium(I)-catalyzed reactions of tert-cyclobutanols can also lead to the formation of indanones with quaternary stereogenic centers through a sequence of C-C/C-H/C-C bond activations. thieme-connect.com Other rhodium-catalyzed reactions for indanone synthesis include the annulative coupling of α-aroyl ketene (B1206846) dithioacetals with diazo compounds and the coupling of phenacyl phosphoniums with olefins. rsc.orgrsc.org

Palladium-catalyzed carbonylative cyclization is a powerful tool for constructing indanone frameworks. This method has been successfully applied to unsaturated aryl iodides and dienyl triflates, iodides, and bromides to produce indanones and 2-cyclopentenones in good to excellent yields. acs.org Optimal conditions for this transformation typically involve using palladium(II) acetate (B1210297) as the catalyst, pyridine (B92270) as a base, and n-butylammonium chloride under a carbon monoxide atmosphere at 100°C in DMF. acs.org The reaction is particularly effective for substrates containing a terminal olefin. acs.org The proposed mechanism involves the oxidative addition of the organic halide to palladium(0), CO insertion, acylpalladation of the double bond, and subsequent steps to form the cyclic ketone. acs.org

The Suzuki-Miyaura cross-coupling reaction is a versatile and prominent method for forming carbon-carbon bonds and has been effectively utilized to functionalize the 1-indanone scaffold. researchgate.netnih.gov In a specific application, 5-bromo-1-indanone (B130187) was coupled with various boronic acids, including phenylboronic acid, 4-methoxyphenylboronic acid, 4-thiomethylphenylboronic acid, and 4-ethylphenylboronic acid, using a palladium catalyst. researchgate.net This approach yielded the corresponding 5-substituted indanone derivatives, demonstrating the efficiency of the Suzuki-Miyaura reaction for creating structurally diverse compounds with potential applications in medicinal chemistry. researchgate.netrsc.org

Table 1: Suzuki-Miyaura Cross-Coupling of 5-Bromo-1-indanone with Various Boronic Acids researchgate.net

Boronic Acid5-Substituted Indanone Product
Phenylboronic acid5-Phenyl-1-indanone
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1-indanone
4-Thiomethylphenylboronic acid5-(4-Thiomethylphenyl)-1-indanone
4-Ethylphenylboronic acid5-(4-Ethylphenyl)-1-indanone
Nickel-Catalyzed Alkene Hydroacylation

Nickel-catalyzed intramolecular hydroacylation has emerged as a powerful tool for the synthesis of indanones, including this compound. researcher.life This method facilitates the coupling of an aldehyde with an alkene, which are tethered within the same molecule, to form a cyclic ketone. rsc.orgbeilstein-journals.org The reaction is typically catalyzed by a nickel(0) complex, often in the presence of an N-heterocyclic carbene (NHC) ligand. researcher.lifebeilstein-journals.org

The mechanism of this transformation is a subject of detailed study. One proposed pathway involves the oxidative cyclization of the alkene and aldehyde components onto the nickel(0) center to form an oxanickelacycle intermediate. rsc.orgnih.gov Subsequent β-hydride elimination from this intermediate, followed by reductive elimination, yields the indanone product and regenerates the nickel(0) catalyst. nih.govresearchgate.net Density Functional Theory (DFT) calculations suggest that four potential reaction channels may be involved, with a pathway involving a binuclear nickelacycle intermediate being energetically favorable in some cases. nih.gov This dimerization can significantly lower the energy barrier for the rate-determining β-hydride elimination step. nih.gov Another proposed mechanism, particularly for intermolecular reactions, suggests a direct C-H bond transfer from the aldehyde to the coordinated alkene without a formal oxidative addition step. researchgate.netthieme-connect.de

This methodology has been successfully applied to the synthesis of a variety of indanone and tetralone derivatives. researcher.life For instance, the hydroacylation of o-allylbenzaldehyde derivatives in the presence of [Ni(cod)2] and an NHC ligand with a tert-butyl substituent has been shown to produce 1-indanones in high yields. beilstein-journals.org Recent advancements have even demonstrated the use of methyl esters as acyl electrophiles in a nickel-catalyzed intramolecular alkene hydroacylation, providing a novel route to functionalized indanones. rsc.org

Copper-Catalyzed Enantioselective Dehydro-Diels-Alder Reaction

The Dehydro-Diels-Alder (DDA) reaction represents an atom-economical approach to constructing aromatic systems. nih.gov While the enantioselective variant of this reaction has been less explored, recent developments have shown its potential for synthesizing chiral molecules. nih.govresearchgate.net A copper-catalyzed enantioselective DDA reaction has been reported, proceeding through a vinyl cation pathway to produce axially chiral carbazoles. nih.govdicp.ac.cn This marks the first instance of a non-noble metal-catalyzed enantioselective DDA reaction. nih.govdicp.ac.cn

While not directly applied to this compound in the reviewed literature, the principles of enantioselective catalysis in DDA-type reactions could potentially be adapted for the asymmetric synthesis of indanone derivatives. The use of C2-symmetric bis(oxazoline) copper(II) complexes has been effective in catalyzing hetero-Diels-Alder reactions to produce dihydropyrans with high enantioselectivity, demonstrating the capability of copper catalysts in controlling stereochemistry in cycloaddition reactions. organic-chemistry.org

Metal-Free Radical Cascade Cyclization

Metal-free radical cascade cyclizations offer an alternative pathway for the synthesis of indanones, avoiding the use of potentially toxic and expensive metal catalysts. rsc.orgresearchgate.net These reactions often proceed through a sequence of events including radical addition, cyclization, and subsequent trapping of the resulting radical. rsc.orgnih.gov

A novel three-component radical cyclization/haloazidation of enynones has been developed for the synthesis of functionalized 1-indanones. rsc.org This metal-free approach utilizes an azide (B81097) source like TMSN3 and a halogen source such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS). rsc.org The reaction is initiated by the formation of a radical which then undergoes a 5-exo-dig cyclization, followed by radical coupling to yield the final product. rsc.orgresearchgate.net This method allows for the formation of three new chemical bonds and a new ring in a single step. rsc.orgresearchgate.net

Other examples of radical cyclizations for the synthesis of heterocyclic and carbocyclic systems include iodine-atom-transfer radical cyclizations and reactions initiated by various radical initiators. mdpi.com While not all are metal-free, they demonstrate the versatility of radical cyclization strategies in constructing complex molecular architectures. nih.govmdpi.com

Knoevenagel Condensation for Indanone Hybrids

The Knoevenagel condensation is a classic organic reaction that involves the reaction of an active methylene (B1212753) compound with a carbonyl group, typically an aldehyde or ketone. This reaction is widely used to synthesize a variety of compounds, including derivatives of 1-indanone. asianpubs.orgrasayanjournal.co.innih.gov The reaction of 1-indanone or its substituted derivatives with various aldehydes in the presence of a base leads to the formation of 2-benzylidene-1-indanones. beilstein-journals.orgrasayanjournal.co.in

This methodology has been employed to create a range of indanone hybrids with potential biological activities. For example, a series of 2-[1-(1,3-diphenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-indan-1-one derivatives were synthesized through the Knoevenagel condensation of pyrazole (B372694) carbaldehydes with substituted 1-indanones. asianpubs.org Similarly, aryl pyrazole-indanone hybrids have been synthesized by condensing 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with various 1-indanones. rasayanjournal.co.inresearchgate.net The reaction conditions for Knoevenagel condensations involving indanones can vary, with bases like sodium hydroxide (B78521) or piperidine (B6355638) being commonly used. asianpubs.orgrasayanjournal.co.innih.gov

Sustainable and Solvent-Free Synthesis (e.g., Ball Milling)

In line with the principles of green chemistry, mechanochemical methods such as ball milling have emerged as a sustainable and solvent-free alternative for organic synthesis. beilstein-journals.orgnih.gov This technique utilizes mechanical energy to induce chemical transformations, often leading to higher selectivity, shorter reaction times, and reduced waste compared to traditional solution-based methods. nih.govrsc.org

The Knoevenagel condensation, for instance, has been successfully carried out under ball milling conditions. The reaction of 1-indanone with aldehydes in the presence of a solid base like sodium hydroxide in a vibrating ball mill can produce the corresponding condensation products in high yields and with greater selectivity than solution-based protocols. beilstein-journals.orgrsc.org This approach avoids the use of bulk solvents and simplifies the work-up procedure. nih.gov

Beyond Knoevenagel condensations, ball milling has been applied to a variety of other organic reactions, demonstrating its broad applicability in sustainable synthesis. beilstein-journals.orgresearchgate.net The mechanochemical synthesis of indenones from aromatic carboxylic acids and alkynes has also been achieved, offering a facile and sustainable route to these compounds at room temperature. acs.org

Regioselective Synthesis via Polyphosphoric Acid (PPA) Concentration Control

Polyphosphoric acid (PPA) is a widely used reagent for effecting intramolecular Friedel-Crafts acylations to produce cyclic ketones like this compound. A key aspect of this synthesis is the ability to control the regioselectivity of the cyclization, particularly when the aromatic ring of the precursor has multiple possible sites for acylation. Research has shown that the concentration of PPA, specifically its phosphorus pentoxide (P2O5) content, can significantly influence the ratio of regioisomers formed. d-nb.info

For example, in the synthesis of methoxy-substituted indanones, a high PPA concentration (e.g., 83% P2O5) tends to favor the formation of the isomer where the electron-donating group is ortho or para to the newly formed carbonyl group. d-nb.info Conversely, a lower PPA concentration (e.g., 76% P2O5) promotes the formation of the isomer with the electron-donating group in the meta position. d-nb.info This control over regioselectivity is crucial for the targeted synthesis of specific indanone derivatives.

Mechanism of Acylium Ion Formation and Acylation

The mechanism of the Friedel-Crafts acylation in the presence of PPA involves the in-situ generation of an electrophilic acylium ion. sigmaaldrich.combyjus.com When a carboxylic acid is treated with a strong acid like PPA, the carboxylic acid is protonated, and subsequent dehydration leads to the formation of the acylium ion (R-C≡O+). sigmaaldrich.combyjus.comallen.in This acylium ion is a potent electrophile.

At high PPA concentrations, it is proposed that the carboxylic acid first forms a mixed anhydride (B1165640) with the polyphosphoric acid. d-nb.info This anhydride then dehydrates to generate the acylium ion. d-nb.info The highly reactive acylium ion then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. sigmaaldrich.combyjus.com The resulting intermediate then undergoes a cyclization step to form the indanone ring system. d-nb.info In the case of unsaturated carboxylic acids, this can be followed by an acid-catalyzed Nazarov cyclization. d-nb.info The ability to control the formation of the acylium ion through the concentration of PPA provides a handle for directing the regiochemical outcome of the reaction. d-nb.info

Table of

Methodology Key Features Catalyst/Reagent Typical Substrates
Nickel-Catalyzed Alkene Hydroacylation Intramolecular coupling of aldehyde and alkeneNickel(0) complexes, N-heterocyclic carbeneso-allylbenzaldehyde derivatives
Copper-Catalyzed Dehydro-Diels-Alder Enantioselective synthesis of chiral moleculesCopper(I) or Copper(II) complexes with chiral ligandsDienes and alkynes
Metal-Free Radical Cascade Cyclization Avoids use of metal catalystsRadical initiators, TMSN3, NIS/NBS/NCSEnynones
Knoevenagel Condensation Formation of C=C bond at the 2-positionBase (e.g., NaOH, piperidine)1-Indanone and various aldehydes
Sustainable and Solvent-Free Synthesis Environmentally friendly, reduced wasteBall milling1-Indanone, aldehydes, carboxylic acids
Regioselective Synthesis via PPA Control over regioisomeric product distributionPolyphosphoric Acid (PPA) of varying concentrationsArylpropanoic acids
Influence of Methyl Substituents on Reaction Pathway

The position and presence of a methyl group on the reacting substrates can exert a significant influence on the reaction pathway and final product distribution in the synthesis of indanones. This effect, sometimes termed the "magic methyl" effect in medicinal chemistry, highlights how a single methyl group can alter the pharmacological or chemical properties of a molecule. nih.gov In the context of indanone synthesis, this influence is particularly notable in controlling regioselectivity and reaction yields.

In rhodium-catalyzed carbonylative arylation of alkynes to form indanones, the electronic nature of substituents on the arylboroxine precursors plays a critical role. Research has shown that phenylboroxines with methyl substitutions in the para- and meta-positions lead to higher yields of indanones compared to those with methoxy (B1213986) substituents. This suggests that the electron-donating, yet less sterically hindering, nature of the methyl group compared to a methoxy group can be beneficial for this specific transformation.

The influence of methyl substitution is also evident in the one-pot reaction of α,β-unsaturated carboxylic acids with benzene derivatives mediated by polyphosphoric acid (PPA). d-nb.info The position of a methyl group on the unsaturated acid can disfavor certain reaction pathways. For instance, a methyl substituent in the α-position of the unsaturated carboxylic acid was observed to disfavor the 1,4-addition pathway, likely due to electronic effects. d-nb.info This directs the reaction towards an alternative mechanism involving acylation via an acylium ion, ultimately influencing the regiochemistry of the resulting indanone. d-nb.info

Furthermore, energetic studies on methyl-substituted indanones provide insight into their relative stabilities. The presence of a methyl group contributes to a decrease in the gas-phase enthalpy of formation by approximately 35 kJ·mol−1. mdpi.com Computational studies on 2-methyl- and 3-methyl-1-indanone (B1362706) have calculated their gas-phase standard molar enthalpies of formation to be -94.4 ± 4.2 kJ·mol−1 and -94.3 ± 4.2 kJ·mol−1, respectively, indicating very similar thermodynamic stabilities regardless of the methyl group's position on the five-membered ring. mdpi.com

Non-Conventional Techniques

In recent years, non-conventional energy sources have been explored to develop greener, more efficient syntheses of 1-indanone derivatives. mdpi.com These techniques, including microwave irradiation, high-intensity ultrasound, and the use of Q-tube™ reactors, often lead to significantly shorter reaction times, improved yields, and more environmentally friendly processes compared to classical synthetic methods. mdpi.comresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net For the synthesis of 1-indanones, microwave heating has been successfully applied to the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. mdpi.combeilstein-journals.org This method often circumvents the need for harsh reaction conditions and long reaction times associated with traditional heating. mdpi.com

One study demonstrated that the microwave-assisted intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propionic acid, catalyzed by triflic acid, reached complete conversion in just 60 minutes at 80 °C. nih.gov In contrast, the same reaction at room temperature required a significantly longer time to achieve a lower yield. nih.gov Microwave heating has also been shown to dramatically reduce reaction times in Nazarov cyclizations to form indanones, shortening a 4-hour conventional heating process to just 20 minutes. beilstein-journals.org

The benefits of microwave assistance extend to tandem reactions. A series of 1-indanones were synthesized in good yields through a tandem Friedel-Crafts acylation and Nazarov cyclization of arenes and α,β-unsaturated acyl chlorides under microwave irradiation in the presence of aluminum chloride. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 6-Methoxy-1-indanone (B23923)

Starting MaterialMethodCatalystTemperatureTimeYield/ConversionReference
3-(4-methoxyphenyl) propionic acidMicrowave (MW)TfOH (3 eq.)80 °C60 min100% Conversion nih.gov
3-(4-methoxyphenyl) propionic acidConventional (Room Temp)TfOH (10 eq.)r.t.24 h61% Yield nih.gov
High-Intensity Ultrasound Applications

High-intensity ultrasound is another non-conventional technique that utilizes acoustic cavitation to enhance chemical reactivity. The formation, growth, and collapse of bubbles in the reaction medium create localized hot spots with extreme temperatures and pressures, accelerating reaction rates. mdpi.com

Ultrasound has been effectively used in the synthesis of 1-indanone derivatives. researchgate.netnih.gov In the intramolecular Friedel-Crafts acylation of various 3-arylpropionic acids, ultrasound-assisted reactions consistently provided high yields in short reaction times. mdpi.com For example, the synthesis of 6-methoxy-1-indanone from 3-(4-methoxyphenyl)propionic acid under ultrasound irradiation was completed in 60 minutes at 80°C, achieving a 98% isolated yield. mdpi.com This efficiency is comparable to microwave-assisted methods but offers an alternative energy source. mdpi.com

More recently, ultrasound-assisted synthesis was employed to produce 2-benzylidene-1-indanone (B110557) derivatives. nih.govacs.org This approach was noted for improving reaction yields and shortening reaction times, aligning with the principles of green chemistry by reducing energy consumption and waste. nih.govacs.org

Table 2: Ultrasound-Assisted Synthesis of Substituted 1-Indanones

ProductStarting MaterialConditionsTimeYieldReference
6-Methoxy-1-indanone3-(4-methoxyphenyl)propionic acidUS, TfOH, CHCl3 (dry), 80 °C60 min98% mdpi.com
This compound3-(3-methylphenyl)propionic acidUS, TfOH, CHCl3 (dry), 80 °C120 min90% mdpi.com
Unsubstituted 1-indanone3-phenylpropionic acidUS, TfOH, CHCl3 (dry), 80 °C180 min85% mdpi.com
Q-tube™ Reactor Methodology

The Q-tube™ reactor is a specialized piece of equipment designed for safe reactions at elevated pressures and temperatures. researchgate.netnih.gov It features a pressure-release and reseal system that prevents explosions from over-pressurization, allowing for reactions to be conducted at temperatures above the solvent's boiling point. researchgate.netnih.gov This increase in temperature and pressure can significantly accelerate reaction rates. nih.gov

This methodology has been successfully applied to the intramolecular Friedel-Crafts acylation for 1-indanone synthesis. mdpi.comresearchgate.net A study comparing different non-conventional techniques found the Q-tube™ reactor to be highly effective. researchgate.net For the cyclization of 3-(4-methoxyphenyl)propionic acid, using triflic acid as a catalyst in dry chloroform, the Q-tube™ method achieved quantitative conversion to 6-methoxy-1-indanone in just 10 minutes at 150 °C. researchgate.net This represents a substantial improvement in reaction time compared to both microwave and ultrasound-assisted methods under the conditions tested. researchgate.net

The enhanced efficiency is attributed to the ability to reach higher reaction temperatures safely, which directly increases the reaction rate. nih.gov

Table 3: Q-tube™ Reactor in the Synthesis of 6-Methoxy-1-indanone

Starting MaterialCatalystSolventTemperatureTimeConversionIsolated YieldReference
3-(4-methoxyphenyl)propionic acidTfOH (3 eq.)CHCl3 (dry)110 °C30 min100%96% researchgate.net
3-(4-methoxyphenyl)propionic acidTfOH (3 eq.)CHCl3 (dry)150 °C10 min100%trace researchgate.net
3-(4-methoxyphenyl)propionic acidTb(OTf)3 (10 mol%)Toluene150 °C180 min100%86% researchgate.net

Computational Chemistry and Mechanistic Studies of 5 Methyl 1 Indanone

Density Functional Theory (DFT) Calculations in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational tool for investigating the intricacies of chemical reactions. For the indanone class of compounds, DFT calculations have been instrumental in elucidating complex reaction mechanisms. For instance, DFT studies have been applied to understand the Rh-catalyzed [5+2] cycloaddition between 1-indanones and internal alkynes. nih.gov These calculations can map out the entire energy profile of a reaction, identifying intermediates and transition states. nih.govdergipark.org.tr

In one study, the reaction pathway was computed starting from an imine intermediate derived from 1-indanone (B140024). nih.gov The C-C activation step was found to be facile, leading to a six-membered rhodacycle intermediate. nih.gov Such mechanistic studies, often performed at levels like ωB97X-V/def2-TZVPP/SMD(THF)//B3LYP-D3(BJ)/SDD-6–31G(d), reveal critical steps, such as the turnover-limiting migratory insertion, and can highlight non-covalent interactions, like π-π stacking, that influence the reaction's outcome. nih.gov DFT can also predict the reactivity of compounds like 7-methyl-1-indanone (B1582745) in nucleophilic additions by calculating the electrostatic potential surface to identify electron-deficient sites, such as the carbonyl carbon. While many studies focus on the broader class of indanones, the principles and methodologies are directly applicable to understanding the reaction mechanisms involving 5-methyl-1-indanone. nih.govosti.gov

Analysis of Energetic Effects in Methyl- and Methoxy-Substituted Indanones

A comprehensive study combining experimental calorimetry and high-level computational methods has been conducted on various methyl- and methoxy-substituted indanones, including 2-methyl- and 3-methyl-1-indanone (B1362706), to rationalize the energetic effects of these substituents on the indanone core. mdpi.comresearchgate.net This synergistic approach allows for a robust determination of key thermodynamic properties. researchgate.net The presence of a methyl group is found to decrease the gas-phase enthalpy of formation by approximately 35 kJ·mol⁻¹. mdpi.comresearchgate.net

Experimental calorimetry provides benchmark data for the thermodynamic properties of compounds in their condensed and gaseous states. mdpi.com These techniques are foundational for deriving standard enthalpies of formation. researchgate.netresearchgate.net

Static-bomb combustion calorimetry is a primary technique for determining the standard molar enthalpies of combustion (ΔcHm°) of organic compounds. mdpi.comacs.org In a study of methyl- and methoxy-substituted indanones, the massic energy of combustion for each compound was precisely measured. mdpi.comresearchgate.net From these values, the standard molar enthalpies of combustion and, subsequently, the standard molar enthalpies of formation in the condensed phase (ΔfHm°(cr or l)) at T = 298.15 K were derived. mdpi.com The results for the methyl-indanones are detailed in the table below. mdpi.com

CompoundΔcu° (kJ·g⁻¹)ΔcUm° (kJ·mol⁻¹)ΔcHm° (kJ·mol⁻¹)ΔfHm° (cr or l) (kJ·mol⁻¹)
2-Methyl-1-indanone (B98384) (l)-34.120 ± 0.009-4987.5 ± 1.3-4991.2 ± 1.3-160.0 ± 2.6
3-Methyl-1-indanone (l)-34.137 ± 0.006-4990.0 ± 0.9-4993.7 ± 0.9-157.5 ± 2.4
Data sourced from a 2023 study on energetic effects in substituted indanones. mdpi.com

A high-temperature Calvet microcalorimeter is used to measure the enthalpies of phase transition, such as vaporization (liquid to gas) and sublimation (solid to gas). mdpi.commdpi.com This is often achieved using the "vacuum sublimation" drop method. mdpi.commdpi.com For the liquid methyl-indanone isomers, the standard molar enthalpies of vaporization (ΔglHm°) were determined using this technique. mdpi.comacs.org These values are crucial for converting condensed-phase enthalpies of formation to gas-phase values. mdpi.com

CompoundΔglHm° (kJ·mol⁻¹)
2-Methyl-1-indanone66.8 ± 0.8
3-Methyl-1-indanone66.0 ± 0.8
Data sourced from a 2023 study on energetic effects in substituted indanones. mdpi.com

The Knudsen effusion method is another dynamic technique used to determine the vapor pressure of solids and liquids, from which the enthalpy of sublimation can be derived. pragolab.czsurfacemeasurementsystems.com It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum at a given temperature. pragolab.cz In a study of indanone derivatives, this method was specifically used to determine the enthalpy of sublimation for the crystalline 5-methoxy-1-indanone. mdpi.comresearchgate.net The standard molar enthalpy of sublimation is derived from the temperature dependency of the vapor pressures obtained. mdpi.com

To complement and validate experimental findings, high-level ab initio computational methods are employed. researchgate.net The G3(MP2)//B3LYP composite method is a reliable approach for calculating the gas-phase standard molar enthalpies of formation (ΔfHm°(g)) for polycyclic compounds like indanones. mdpi.commdpi.com This method involves geometry optimization using DFT (B3LYP) followed by a series of single-point energy calculations to approximate high-level correlated methods. researchgate.net

The calculated gas-phase enthalpies of formation for methyl-indanones show excellent agreement with the values derived from experimental calorimetric data. mdpi.comresearchgate.net This consistency between theory and experiment lends high confidence to the reported thermodynamic values. researchgate.net For 2-methyl-1-indanone and 3-methyl-1-indanone, the theoretically calculated values were nearly identical, suggesting that the methyl group's position (2- vs. 3-) has a negligible effect on the gas-phase enthalpy of formation. mdpi.com

CompoundΔfHm°(g) Experimental (kJ·mol⁻¹)ΔfHm°(g) G3(MP2)//B3LYP (kJ·mol⁻¹)
2-Methyl-1-indanone-93.2 ± 2.7-94.4 ± 4.2
3-Methyl-1-indanone-91.5 ± 2.5-94.3 ± 4.2
Data sourced from a 2023 study on energetic effects in substituted indanones. mdpi.com
Calvet Microcalorimetry for Enthalpies of Vaporization/Sublimation

Quantitative Analysis of Electron Density Delocalization (e.g., NBO Calculations)

Natural Bond Orbital (NBO) analysis is a computational method that transforms a complex wavefunction into a localized form that aligns with the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.de This analysis provides a quantitative framework for understanding intramolecular interactions and electron density delocalization. For methyl-indanone derivatives, NBO calculations have been utilized to perform a quantitative analysis of the effects of electron density delocalization. researchgate.netresearchgate.net

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory energy, E(2). uni-muenchen.denih.gov This value represents the stabilization energy associated with the delocalization of electrons from a filled donor NBO (like a bond or lone pair) to an empty acceptor NBO (typically an antibonding orbital). nih.gov A larger E(2) value indicates a more significant interaction and greater electron delocalization. nih.gov

In studies of methyl-indanone isomers, NBO calculations were performed at the B3LYP/6-311+G(2df,2p) level of theory to investigate these electronic interactions. mdpi.com The analysis reveals significant stabilization energies arising from hyperconjugative interactions, where electrons from sigma (σ) bonds delocalize into neighboring antibonding pi (π) orbitals. For instance, in related indanone structures, strong delocalization is observed between the σ(C–C) bonds within the ring and adjacent π(C–C) antibonding orbitals. nih.gov

While specific NBO data for this compound is not detailed in the available literature, the following table presents the strongest electronic interactions calculated for the related isomers, 2-methyl-1-indanone (2MI) and 3-methyl-1-indanone (3MI), which illustrates the nature of such analyses. mdpi.com

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kJ·mol⁻¹) mdpi.com
Interactions for 2-Methyl-1-indanone (2MI)
π(C4–C9)π(C5–C6)89.1
π(C5–C6)π(C7–C8)81.6
π(C7–C8)π(C4–C9)67.8
Interactions for 3-Methyl-1-indanone (3MI)
π(C4–C9)π(C5–C6)88.7
π(C5–C6)π(C7–C8)81.2
π(C7–C8)π(C4–C9)68.2

Prediction of Interactions with Biological Targets

Computational modeling is a critical tool for predicting the potential interactions between small molecules like this compound and various biological targets, such as enzymes and receptors. evitachem.com The indanone scaffold is found in numerous compounds of biological interest, and its derivatives are often investigated for their ability to modulate cellular pathways. ontosight.aiontosight.ai

The mechanism of action for compounds based on the indanone structure often involves direct interaction with the active sites of enzymes or the binding pockets of receptors. evitachem.com For example, molecular docking studies on a related compound, 5,6-dimethoxy-1-indanone, were conducted to explore its binding interaction with targets relevant to Alzheimer's disease. nih.gov

A prominent application of the indanone core structure is in the synthesis of Donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. The synthesis of this drug involves an indanone derivative, 5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone. Its therapeutic effect stems from the inhibition of the acetylcholinesterase enzyme, which leads to increased levels of the neurotransmitter acetylcholine (B1216132) in the brain. This exemplifies how the indanone structure can serve as a foundation for molecules designed to interact with specific and vital biological targets.

Modeling of Bio-Oil Composition in Biomass Degradation

Indanone derivatives are among the many chemical compounds that can be produced during the thermal degradation of biomass. researchgate.netresearchgate.net Specifically, fast pyrolysis of biomass like wood yields a complex liquid product known as bio-oil, which contains a wide array of oxygenated organic compounds. mdpi.com Ketones, as a chemical class, are known to be primary degradation products of cellulose, a major component of biomass. mdpi.com

Accurate thermodynamic and energetic data for individual components of bio-oil are essential for developing predictive models of the pyrolysis process. researchgate.netresearchgate.net Such models are crucial for optimizing the production of value-added chemicals and for the upgrading of bio-oil into transportation fuels. researchgate.netrsc.org Energetic studies on substituted indanones provide fundamental data, such as the gas-phase enthalpy of formation, which serves as a critical input for these computational simulations. researchgate.netmdpi.com The presence of a methyl group, for example, has been shown to decrease the gas-phase enthalpy of formation by approximately 35 kJ·mol⁻¹. researchgate.netmdpi.com By incorporating reliable experimental and computational data for compounds like this compound, process simulations can more accurately predict bio-oil composition, aiding in the design of efficient biorefinery processes. researchgate.netrsc.org

Advanced Applications of 5 Methyl 1 Indanone and Its Analogs

Role as Synthetic Intermediates and Building Blocks

5-Methyl-1-indanone and its analogs are highly valued as intermediates in organic synthesis due to their inherent reactivity and structural features. cymitquimica.comevitachem.com The bicyclic system, comprising a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, provides a rigid scaffold that can be strategically functionalized to construct more elaborate molecules. cymitquimica.comevitachem.com

Precursors to Natural Products

Indanone derivatives are crucial precursors in the total synthesis of various natural products. mdpi.comcdnsciencepub.com A notable example is the synthesis of pterosins, a class of sesquiterpenoids found in bracken ferns. cdnsciencepub.comcdnsciencepub.com The synthesis of pterosin C, for instance, can be achieved from a substituted 1,3-indandione (B147059), which is a close analog of this compound. cdnsciencepub.comcdnsciencepub.com The process involves a key reduction step of the 1,3-indandione to an indanone derivative, highlighting the importance of the indanone core in accessing these complex natural molecules. cdnsciencepub.com The synthetic route to pterosins B and C has also been reported, starting from a substituted benzene derivative and utilizing a photochemical ring-closure to form the 1-indanone (B140024) skeleton. researchgate.net

The versatility of indanones as precursors extends to other complex natural products. For example, they can serve as starting materials for the synthesis of compounds like the marine polyketide salimabromide, where a 5-bromo-1-indanone (B130187) derivative is the initial building block. nih.gov

Development of Pharmaceuticals and Agrochemicals

The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs and biologically active compounds. mdpi.comnih.gov this compound and its analogs serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comchemimpex.comresearchgate.net The structural and electronic properties of the indanone ring system can be readily modified, allowing for the fine-tuning of biological activity. chemimpex.com

For example, 5-fluoro-1-indanone, an analog of this compound, is a crucial intermediate in the development of anti-cancer and anti-inflammatory agents. chemimpex.com The introduction of a fluorine atom can significantly alter the molecule's properties, making it a valuable tool for medicinal chemists. chemimpex.com Furthermore, various 1-indanone derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov The synthesis of aryl pyrazole-indanone hybrids, for example, has been investigated for their anticancer and antimicrobial properties. researchgate.net

In the agrochemical sector, pyrazole (B372694) derivatives containing an indanone moiety have been developed as insecticides, fungicides, and herbicides. researchgate.net The adaptability of the indanone core makes it a valuable platform for discovering new active compounds in both medicine and agriculture. nih.govresearchgate.net

Construction of Complex Molecular Scaffolds via Ring Expansion

Ring expansion reactions of 1-indanones provide a powerful strategy for the construction of larger, more complex cyclic systems. scispace.comnih.govrsc.org These reactions are valuable in organic synthesis as they allow for the efficient creation of seven-membered rings and other challenging molecular architectures. nih.gov

A rhodium-catalyzed direct insertion of ethylene (B1197577) into the C-C bond of 1-indanones has been developed to synthesize benzocycloheptenones. nih.govrsc.org This two-carbon ring expansion is a byproduct-free and redox-neutral process, making it an attractive method for building fused medium-ring systems. rsc.org The resulting benzocycloheptenones are valuable intermediates for the synthesis of bioactive compounds. nih.gov

Similarly, the reaction of 1-indanones with internal alkynes, also catalyzed by rhodium, can produce fused seven-membered carbocycles. scispace.com These ring expansion strategies demonstrate the utility of 1-indanones as versatile starting materials for accessing diverse and complex molecular scaffolds. scispace.comrsc.org

Catalytic Applications

Beyond their role as synthetic intermediates, this compound and its derivatives have found applications in the field of catalysis, primarily as ligands for transition metal catalysts.

Ligands in Olefinic Polymerization Catalysts

Strategically substituted indene (B144670) derivatives, which can be synthesized from the corresponding indanones, are crucial building blocks for high-efficiency metallocene catalysts used in olefin polymerization. researchgate.net The reduction of a substituted 1-indanone followed by dehydration yields the corresponding indene. researchgate.net These indene derivatives serve as ligands that, when complexed with a transition metal like zirconium, form highly active catalysts for producing polymers such as isotactic polypropylene (B1209903) (iPP). researchgate.net

For instance, 4-aryl-substituted 2-methyl-1H-indanones can be efficiently prepared and subsequently converted to the corresponding indenes. researchgate.net These indenes are precursors to metallocene catalysts that exhibit superior performance in terms of catalytic activity, molecular weight, and isotacticity of the resulting polymer. researchgate.net The substituents on the indene ligand, originating from the indanone precursor, play a critical role in determining the properties of the final polymer. researchgate.net

Development of Catalytic Asymmetric Synthesis

Chiral indanone derivatives are valuable targets in organic synthesis due to their presence in numerous biologically active molecules. The development of catalytic asymmetric methods to produce enantioenriched indanones is therefore an area of significant research interest. organic-chemistry.orgrsc.orgrsc.org

Rhodium-catalyzed asymmetric intramolecular 1,4-addition reactions have been successfully employed for the enantioselective synthesis of chiral 3-aryl-1-indanones. organic-chemistry.org This method provides access to a variety of enantioenriched indanone derivatives with high yields and excellent enantioselectivities. organic-chemistry.org

Furthermore, asymmetric transfer hydrogenation of racemic 3-aryl-1-indanones offers an efficient kinetic resolution to obtain both the chiral alcohol and the unreacted chiral indanone with high enantiomeric excess. rsc.org These enantiomerically pure compounds are valuable intermediates for the synthesis of medicinally important molecules. rsc.org The development of such catalytic asymmetric transformations underscores the importance of the indanone scaffold in modern organic synthesis. rsc.org

Material Science Applications

The rigid bicyclic framework of the indanone core, combined with the electronic characteristics of its fused benzene and cyclopentanone rings, makes this compound and its analogs valuable precursors in materials science. evitachem.com Derivatives of 1-indanone are increasingly utilized in the development of organic functional materials, including those for advanced electronic and photochemical applications like Organic Light-Emitting Diodes (OLEDs), as well as specialized dyes and fluorophores. scispace.comacs.orgnih.gov The structural rigidity and electronic properties inherent to the indanone scaffold are key to their function in these technologies.

Organic Functional Materials

This compound serves as a foundational building block for more complex organic molecules and advanced materials. evitachem.com The indanone moiety is a prominent structural motif in a variety of organic functional materials, prized for its versatile reactivity and the unique properties it imparts to larger molecular structures. scispace.comnih.govrsc.org Researchers leverage the 1-indanone core to construct elaborate fused and spirocyclic frameworks, which are integral to many functional materials. scispace.comnih.gov

One significant strategy involves the acid-catalyzed aldol (B89426) cyclotrimerization of 1-indanone to synthesize trisannulated benzene derivatives like truxene. Truxenes are rigid, disc-shaped aromatic molecules that are of great interest for their potential in creating liquid crystals, organic semiconductors, and other functional materials. The synthesis can be extended to create complex spirotruxenes from 1-indanone via a Ring-Closing Metathesis (RCM) strategy. scispace.com

Furthermore, 1-indanone derivatives are employed in the synthesis of complex polycyclic aromatic hydrocarbons. For instance, rhodium-catalyzed C-C bond activation allows for the insertion of ethylene or internal alkynes into the 1-indanone core, leading to the formation of richly decorated benzocycloheptenone skeletons. nih.govrsc.org These larger ring systems are valuable intermediates for creating advanced materials with tailored electronic and photophysical properties. rsc.org The inherent reactivity of the indanone structure thus provides a reliable pathway to novel carbocyclic and heterocyclic scaffolds essential for material science innovation. nih.gov

OLEDs (Organic Light-Emitting Diodes)

Derivatives of 1-indanone have found significant application in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). scispace.comacs.org The electronic properties of the indanone scaffold can be tuned through chemical modification, making it a versatile component in materials designed for light emission and charge transport.

A key application is the use of 1-indanone to synthesize light-emitting organic semiconductors. Research has demonstrated the synthesis of bisindenoanthrazolines from 1-indanone, which are compounds specifically designed for OLED applications. These materials leverage the fused-ring structure of the indanone precursor to create larger, conjugated systems capable of efficient electroluminescence. The rigid indanone framework contributes to high thermal stability and good film-forming properties, which are crucial for the longevity and performance of OLED devices.

The development of stable blue light emitters is another area where indanone analogs are relevant. Donor-acceptor fluorenes and fluorenones, which can be synthesized from indanone-related precursors, have been investigated as robust materials for blue OLEDs. The structural and electronic similarities between indanone and fluorenone make synthetic strategies transferable and highlight the utility of the core indanone structure in designing materials for high-energy light emission.

Table 1: Examples of Indanone-Derived Materials in OLEDs

Material ClassPrecursorApplicationResearch FindingCitation
Bisindenoanthrazolines1-IndanoneOrganic Semiconductors for OLEDsSynthesized from 1-indanone to create light-emitting layers in OLED devices.
Donor-Acceptor FluorenonesIndanone AnalogsStable Blue Light EmittersIndanone-based synthetic routes contribute to the development of stable blue-emitting materials for OLED displays.

Dyes and Fluorophores

The unique photophysical properties of the indanone ring system have led to the development of novel dyes and fluorophores based on this compound and its analogs. scispace.com These materials are used in applications ranging from high-resolution microscopy to chemical sensing. chemistryviews.orgnih.gov

A significant breakthrough is the use of a 2-diazo-1-indanone group as a photosensitive "caging" group for rhodamine and carbopyronine dyes. chemistryviews.orgrsc.org In their "caged" or masked state, these dyes are pale yellow and non-fluorescent. chemistryviews.org Upon irradiation with UV or violet light (or intense red light via a two-photon process), the 2-diazo-1-indanone group is cleaved, "uncaging" the dye and revealing its intense color and fluorescence. chemistryviews.orgdntb.gov.ua This technology allows for precise spatial and temporal control of fluorescence, making these dyes powerful tools for super-resolution microscopy techniques like STED, MINSTED, and MINFLUX. chemistryviews.orgacs.org The uncaged dyes exhibit high fluorescence quantum yields (40–85%) and their absorption/emission wavelengths can be tuned across the visible spectrum (from 511–633 nm to 525–653 nm, respectively). dntb.gov.ua

Indanone-based scaffolds are also used to construct fluorescent probes for detecting specific analytes. One such example is a probe designed with a donor-π-acceptor (D-π-A) structure for the detection of cysteine. nih.gov In this design, the indanone unit acts as the electron-withdrawing fluorophore. nih.gov The probe exhibits a highly selective and sensitive "turn-on" fluorescence response at 630 nm in the presence of cysteine, with a very low detection limit of 26.3 nM. nih.gov Similarly, other indanone-based dyes have been developed for the selective detection of cyanide anions and aromatic amines, demonstrating the platform's versatility for creating chemosensors. researchgate.net

Table 2: Photophysical Properties of Indanone-Based Dyes and Fluorophores

Dye/ProbeIndanone MoietyApplicationKey FeaturePhotophysical DataCitation
Caged Rhodamine Dyes2-Diazo-1-indanoneSuper-Resolution MicroscopyPhotoactivatable ("caged") fluorophore; fluorescence is switched on with light.Uncaged Emission: 525–653 nm; Quantum Yield: 40–85% chemistryviews.orgdntb.gov.ua
Caged Carbopyronine Dyes2-Diazo-1-indanoneNear-IR Fluorescence ImagingMasked near-IR emitting dye activated by light.Uncaged Emission: ~660 nm rsc.org
AMIA ProbeIndanone (as acceptor)Cysteine DetectionDonor-π-acceptor structure provides a "turn-on" red fluorescent response.Emission Max: 630 nm; Detection Limit: 26.3 nM nih.gov
Dicyanomethylene DyesIndanone-dicyanomethyleneAnion/Amine DetectionServes as a selective colorimetric and fluorescent sensor.N/A researchgate.net

Future Research Directions for 5 Methyl 1 Indanone

Optimization of Synthetic Routes and Production

The synthesis of 1-indanone (B140024) derivatives is a well-established field, yet there remains considerable scope for optimizing the production of 5-Methyl-1-indanone. nih.gov The classical and most common approach is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. evitachem.combeilstein-journals.orgmdpi.com While effective, these methods often require harsh conditions, such as the use of strong Lewis acids like aluminum chloride or high temperatures, which can present environmental and efficiency challenges. evitachem.commdpi.com

Future research will likely focus on developing greener, more efficient, and scalable synthetic protocols. This includes the exploration of alternative catalytic systems and reaction conditions. For instance, the use of superacids or solid acid catalysts like Nafion®-H could offer more environmentally benign alternatives to traditional Lewis acids. nih.govbeilstein-journals.orgmdpi.com Furthermore, non-conventional energy sources such as microwaves and ultrasound have shown promise in accelerating intramolecular Friedel-Crafts acylations, reducing reaction times and improving yields. evitachem.commdpi.com

A significant area for development lies in the transition from batch processing to continuous flow production. Continuous flow reactors can offer superior control over reaction parameters, leading to enhanced efficiency, higher yields, and reduced waste, which is particularly crucial for industrial-scale synthesis. evitachem.com The development of novel synthetic pathways, such as the rhodium-catalyzed carbonylation of alkynes with arylboroxines or the photochemical synthesis routes demonstrated for analogous compounds, could also provide more direct and atom-economical access to this compound and its derivatives.

Table 1: Comparison of Synthetic Routes for Indanones

Method Starting Materials Catalysts/Reagents Typical Conditions Potential for Optimization
Intramolecular Friedel-Crafts Acylation 3-Arylpropionic acids or chlorides AlCl₃, PPA, Tb(OTf)₃, Nafion®-H Anhydrous, often high temperatures Greener catalysts, lower temperatures, flow chemistry evitachem.comnih.govmdpi.com
Nickel-Catalyzed Reductive Cyclization Enones Nickel catalyst Mild conditions Catalyst development, substrate scope expansion evitachem.com
Cyclization of Alkynylbenzenes Electron-rich 2-alkyl-1-ethynylbenzene derivatives Metal catalyst Involves 1,5-hydrogen shift Catalyst efficiency, regioselectivity control evitachem.com
Microwave-Assisted Synthesis 3-Arylpropionic acids Superacid catalysts Rapid heating, reduced time Scale-up challenges, solvent choice optimization evitachem.commdpi.com

| Photochemical Synthesis | Phenacyl esters | UV irradiation | Ambient temperature | Quantum yield improvement, scale-up feasibility |

Exploration of Novel Functionalizations and Derivatizations

This compound serves as a versatile building block for creating more complex organic molecules. evitachem.com Its structure offers multiple sites for chemical modification, including the carbonyl group, the α-carbon, and the aromatic ring. Future research will undoubtedly focus on exploring novel reactions to expand the library of accessible derivatives for applications in medicinal chemistry and materials science. evitachem.comrsc.org

Key areas for exploration include:

C-H Functionalization: Modern catalytic methods enabling direct C-H functionalization of the aromatic ring or the aliphatic backbone would provide a highly efficient route to novel derivatives, avoiding the need for pre-functionalized starting materials. nih.gov

Cross-Coupling Reactions: Building on the success of Suzuki-Miyaura reactions with bromo-indanones, further exploration of various palladium-catalyzed cross-coupling reactions can introduce a wide range of aryl, alkyl, and other functional groups at the 5-position and other sites on the aromatic ring. researchgate.net

Annulation Strategies: Rhodium-catalyzed [5+2] annulation reactions between 1-indanones and alkynes have been shown to produce benzocycloheptenones, which are challenging to synthesize otherwise. nih.gov Future work could expand the scope of these cycloadditions to include this compound and different coupling partners, leading to diverse polycyclic systems.

Asymmetric Synthesis: The development of catalytic asymmetric methods for reactions at the α-carbon or reductions of the ketone would provide enantiomerically pure indanol derivatives, which are crucial for the development of chiral drugs and materials.

These derivatization strategies will enable the synthesis of structurally diverse compounds, which is essential for structure-activity relationship (SAR) studies in drug discovery programs targeting conditions like Alzheimer's disease, cancer, and various infections. nih.govrsc.orgresearchgate.net

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to confirm the structure of this compound and its derivatives, future research could benefit from the application of more advanced methods to gain deeper structural and dynamic insights. evitachem.comresearchgate.net

For complex derivatives and reaction intermediates, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be indispensable for unambiguous structural assignment. Solid-state NMR could provide valuable information on the packing and conformation of crystalline derivatives. The use of advanced mass spectrometry techniques, such as MALDI-TOF-MS, can aid in the characterization of larger, more complex derivatives and polymeric materials derived from the indanone scaffold.

For chiral derivatives, chiroptical methods like circular dichroism (CD) spectroscopy will be essential for determining absolute stereochemistry and studying conformational properties in solution. Combining these experimental techniques with computational predictions can provide a powerful, synergistic approach to characterization.

Table 2: Spectroscopic Data for a Representative 5-Aryl-1-Indanone Derivative (5-(4-ethylphenyl)-1-indanone) researchgate.net

Nucleus Chemical Shift (δ, ppm)
¹H NMR 7.68 (d, J = 7.8 Hz, 1H), 7.60 (s, 1H), 7.55 (d, J = 7.8 Hz, 1H), 7.48 (d, J = 8.0 Hz, 2H), 7.29 (d, J = 8.0 Hz, 2H), 3.16 (t, J = 5.9 Hz, 2H), 2.76 (t, J = 5.9 Hz, 2H), 2.69 (q, J = 7.6 Hz, 2H), 1.26 (t, J = 7.6 Hz, 3H)
¹³C NMR 206.9, 154.1, 145.0, 140.2, 137.9, 136.2, 128.0, 126.9, 126.6, 124.9, 124.4, 36.8, 26.1, 15.8

Note: This data is for a related derivative and serves as an example of the type of characterization performed.

In-depth Computational Studies of Energetic Properties and Reaction Mechanisms

Computational chemistry offers powerful tools to complement experimental research on this compound. nih.gov Density Functional Theory (DFT) and other high-level ab initio methods can provide profound insights into the molecule's properties and reactivity. nih.govresearchgate.netmdpi.com

Future computational studies should focus on:

Reaction Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces of synthetic reactions, identifying transition states and intermediates. nih.gov This can help rationalize experimental outcomes and guide the design of more efficient catalysts and reaction conditions, as demonstrated in studies of Rh-catalyzed annulations. nih.gov

Energetic Properties: Building on existing studies of substituted indanones, further calculations can precisely determine the thermodynamic properties of this compound and its derivatives, such as enthalpies of formation. researchgate.netmdpi.com These data are critical for understanding the stability of different isomers and for modeling chemical processes. researchgate.netmdpi.com A synergistic approach combining calorimetric experiments with high-level calculations (e.g., G3(MP2)//B3LYP) has proven effective for this class of compounds. mdpi.com

Spectroscopic Prediction: Quantum chemical calculations can predict NMR, IR, and UV-Vis spectra, which aids in the interpretation of experimental data and the structural confirmation of new compounds. dntb.gov.ua

Electronic Structure Analysis: Methods like Natural Bond Orbital (NBO) analysis can be employed to understand the effects of the methyl group and other substituents on the electronic structure, charge distribution, and aromaticity of the indanone system, providing insights into its reactivity. researchgate.netmdpi.com

Table 3: Computationally Derived Energetic Data for Methyl-Indanone Isomers mdpi.com

Compound Method ΔfHₘ°(g) (kJ·mol⁻¹)
2-Methyl-1-indanone (B98384) G3MP2B3 -94.4 ± 4.2
3-Methyl-1-indanone (B1362706) G3MP2B3 -94.3 ± 4.2

Note: This data highlights that different substituent positions can have minimal impact on the theoretical gas-phase enthalpy of formation, a hypothesis that can be extended and tested for this compound.

Interdisciplinary Collaborations in Chemical and Biological Research

The true potential of this compound and its derivatives will be realized through collaborations that bridge chemistry, biology, and materials science. evitachem.comrsc.orgontosight.ai The indanone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. nih.govmdpi.com

Future interdisciplinary efforts should target:

Drug Discovery: Synthetic chemists can collaborate with biologists and pharmacologists to design and synthesize libraries of this compound derivatives. These compounds can then be screened for various biological activities, including as potential treatments for neurodegenerative disorders (e.g., Alzheimer's, Parkinson's disease), cancer, and infectious diseases. nih.govrsc.orgnih.gov For example, the synthesis of analogs of ferulic acid and their cyclization to indanones have yielded compounds with potential for treating Alzheimer's disease. nih.gov

Probe Development: Functionalized indanones can be developed as molecular probes for studying biological processes. For instance, fluorescently labeled derivatives could be used to visualize specific enzymes or protein aggregates, such as α-synuclein, in cells and tissues. nih.gov

Materials Science: Collaboration with materials scientists could lead to the development of novel polymers or liquid crystals incorporating the rigid indanone motif. mdpi.com The unique electronic and structural properties of these materials could find applications in organic electronics and display technologies.

By fostering these collaborations, researchers can leverage the foundational chemical knowledge of this compound to address complex challenges in human health and materials technology.

Q & A

Q. How can researchers ensure compliance with safety protocols when handling this compound?

  • Methodological Answer :
  • Risk Assessment : Review GHS hazard statements (H302: harmful if swallowed; H319: causes eye irritation) and implement PPE (gloves, goggles) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal per local regulations.
  • Training : Document safety training per ICH GCP guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.